ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole class of heterocyclic aromatic organic compounds Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system . The specific synthesis of this compound might involve the following steps:
Starting Materials: 4-ethoxyphenylhydrazine, 5-methoxy-2-methylindole-3-carboxylic acid, and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a strong acid such as methanesulfonic acid under reflux conditions in methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the indole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-methoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate
- Ethyl 1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate
- Ethyl 1-(4-ethoxyphenyl)-5-methoxy-1H-indole-3-carboxylate
Uniqueness
Ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate is unique due to the presence of both ethoxy and methoxy groups on the phenyl and indole rings, respectively. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar indole derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H23NO4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-5-25-16-9-7-15(8-10-16)22-14(3)20(21(23)26-6-2)18-13-17(24-4)11-12-19(18)22/h7-13H,5-6H2,1-4H3 |
InChI Key |
ZZEINYVJHNSPSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC)C(=O)OCC)C |
Origin of Product |
United States |
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